
Tris(benzoyl)melamin
Overview
Description
Tris(benzoyl)melamin is a chemical compound derived from melamine and benzoyl chloride It is known for its unique structure, which consists of a melamine core bonded to three benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(benzoyl)melamin can be synthesized through a one-pot condensation reaction. The process involves reacting benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with melamine under reflux conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Substitution and Condensation Reactions
Tris(benzoyl)melamine’s triazine core and benzoyl groups enable diverse reactivity:
Nucleophilic Aromatic Substitution
The electron-deficient triazine ring undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example:
Observed trends in melamine analogs ( ) :
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Substitution occurs preferentially at the 2, 4, and 6 positions of the triazine ring.
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Yields depend on steric hindrance from benzoyl groups (typically 70–90%).
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify benzoyl substituents. For example:
Conditions from related systems ( ) :
Catalyst | Ligand | Solvent | Temperature |
---|---|---|---|
Pd(PPh₃)₄ | TBTA (triazolylamine) | DMF/H₂O | 80°C |
Multicomponent Reactions
Tris(benzoyl)melamine may act as a substrate in one-pot syntheses. For instance, in a three-component reaction with aldehydes and amines, it could form fused heterocycles (e.g., triazoloquinazolinones) via cyclocondensation ( ).
Representative data from melamine@TMG-catalyzed systems ( ) :
Aldehyde Component | Product Yield (%) | Reaction Time (min) |
---|---|---|
4-Nitrobenzaldehyde | 97 | 5 |
4-Fluorobenzaldehyde | 99 | 5 |
4-Hydroxybenzaldehyde | 91 | 20 |
Stability and Side Reactions
Scientific Research Applications
Materials Science
TBM is utilized in the development of advanced materials due to its unique structural properties. Its ability to form stable complexes with various substrates makes it a candidate for high-performance polymers and coatings.
Application | Description |
---|---|
Polymer Development | TBM can enhance the thermal stability and mechanical properties of polymers when used as an additive. |
Coatings | Its stability and reactivity allow TBM to be incorporated into protective coatings, improving resistance to environmental factors. |
Organic Synthesis
In organic chemistry, TBM serves as a precursor for synthesizing other complex molecules. Its functional groups facilitate various chemical reactions, making it a valuable building block in synthetic pathways.
Reaction Type | Example |
---|---|
Cross-Coupling Reactions | TBM can participate in reactions that form carbon-carbon bonds, expanding the library of available compounds for research. |
Functionalization | The benzoyl groups can undergo further modifications to create derivatives with tailored properties. |
Biological and Medicinal Applications
Research indicates that TBM exhibits antibacterial activity against certain bacterial strains such as Bacillus cereus and Staphylococcus aureus. This suggests potential applications in medicinal chemistry as an antibacterial agent.
Case Study: Antibacterial Activity
- Objective : To evaluate the efficacy of TBM against bacterial strains.
- Methodology : In vitro assays were conducted to assess the minimum inhibitory concentration (MIC) of TBM against selected bacteria.
- Results : TBM demonstrated significant antibacterial activity, disrupting bacterial cell walls or interfering with metabolic pathways.
Interaction Studies
Studies focusing on the interactions of TBM with biological systems have revealed its behavior in various chemical environments. Techniques such as spectroscopy and chromatography are employed to elucidate these interactions.
Technique | Purpose |
---|---|
Spectroscopy | To analyze the binding interactions between TBM and biological macromolecules. |
Chromatography | To separate and identify reaction products involving TBM. |
Mechanism of Action
The mechanism of action of tris(benzoyl)melamin involves its ability to form stable complexes with various substrates. Its benzoyl groups can interact with different molecular targets, facilitating various chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Similar Compounds
Tris-thiourea Derivatives: These compounds share a similar triazine core and are synthesized using similar methods.
Tris-1,2,4-triazole Derivatives: These compounds also have a triazine core and exhibit similar chemical properties.
Uniqueness
Tris(benzoyl)melamin is unique due to its specific benzoyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and chemistry.
Properties
IUPAC Name |
N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUANQXUGDDCMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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